molecular formula C15H20O5S B3074927 Methyl 4-(tosyloxy)cyclohexanecarboxylate CAS No. 102437-03-6

Methyl 4-(tosyloxy)cyclohexanecarboxylate

Cat. No.: B3074927
CAS No.: 102437-03-6
M. Wt: 312.4 g/mol
InChI Key: MRURBGOWLIFKTQ-UHFFFAOYSA-N
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Description

Methyl 4-(tosyloxy)cyclohexanecarboxylate (CAS RN: 102437-03-6) is a cyclohexane derivative with the molecular formula C₁₅H₂₀O₅S and a molecular weight of 312.38 g/mol . Its IUPAC name is methyl 4-{[(4-methylphenyl)sulfonyl]oxy}cyclohexanecarboxylate, and it features two key functional groups: a tosyloxy group (–OTs, a sulfonate ester) at the 4-position of the cyclohexane ring and a methyl ester (–COOCH₃) at the 1-position. The compound is identified by its ChemSpider ID (19115935) and MDL number (MFCD29477370), and it is commonly used as an intermediate in organic synthesis due to the tosyloxy group’s role as a leaving group in nucleophilic substitution reactions .

Properties

IUPAC Name

methyl 4-(4-methylphenyl)sulfonyloxycyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5S/c1-11-3-9-14(10-4-11)21(17,18)20-13-7-5-12(6-8-13)15(16)19-2/h3-4,9-10,12-13H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRURBGOWLIFKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(tosyloxy)cyclohexanecarboxylate can be synthesized through the esterification of 4-(tosyloxy)cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the acid and methanol mixture with a strong acid like sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products Formed:

  • Substituted cyclohexanecarboxylates
  • Cyclohexanol derivatives
  • Cyclohexanone derivatives

Scientific Research Applications

Chemistry: Methyl 4-(tosyloxy)cyclohexanecarboxylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its derivatives have been studied for their antimicrobial and anti-inflammatory properties .

Industry: In the chemical industry, this compound is used in the production of polymers and specialty chemicals. Its functional groups allow for modifications that enhance the properties of the final products .

Mechanism of Action

The mechanism of action of methyl 4-(tosyloxy)cyclohexanecarboxylate involves its reactivity towards nucleophiles and electrophiles. The tosyloxy group acts as a good leaving group, facilitating substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols . These reactions are mediated by various enzymes and chemical reagents, depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Cyclohexane Ring Conformation
  • Methyl 4-(tosyloxy)cyclohexanecarboxylate’s cyclohexane ring adopts a chair conformation, as observed in structurally analogous compounds like trans-4-(phenoxymethyl)cyclohexanecarboxylic acid. The average C–C bond length (1.517 Å) and endocyclic angle (110.9°) align with typical cyclohexane derivatives, ensuring minimal steric strain .

Physical and Chemical Properties

The table below compares key properties of this compound with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Boiling Point (°C) Density (g/cm³) Solubility
This compound C₁₅H₂₀O₅S 312.38 Tosyloxy, Ester Not reported Not reported Organic solvents (e.g., DMF, toluene)
Methyl cyclohexanecarboxylate C₉H₁₄O₂ 142.20 Ester 183 0.995 Soluble in ethanol, ether
Methyl 4-oxo-1-(4-(trifluoromethyl)phenyl)... C₁₅H₁₅F₃O₃ 300.27 Ketone, Trifluoromethyl, Ester 359 (predicted) 1.268 (predicted) Not reported
(1R,4R)-Methyl 4-(hydroxymethyl)... C₉H₁₆O₃ 172.22 Hydroxymethyl, Ester Not reported Not reported Water (as hydrochloride salt)

Key Observations :

  • The tosyloxy group significantly increases molecular weight compared to simpler esters like methyl cyclohexanecarboxylate.
  • Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit higher boiling points due to enhanced dipole-dipole interactions .
  • The hydroxymethyl analogue’s hydrochloride salt demonstrates improved aqueous solubility, highlighting the impact of ionic functional groups .

Biological Activity

Methyl 4-(tosyloxy)cyclohexanecarboxylate is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings. The information is compiled from diverse sources to provide a comprehensive overview.

Chemical Structure

This compound features a cyclohexane ring with a methyl ester and a tosylate group. Its structure can be represented as follows:

C1H1O2C6H11O3S\text{C}_1\text{H}_1\text{O}_2\text{C}_6\text{H}_{11}\text{O}_3\text{S}

This structural configuration contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures can act as prodrugs, allowing for targeted delivery in specific tissues, particularly in the gastrointestinal tract . This selectivity enhances therapeutic efficacy while minimizing systemic side effects.

2. Pharmacological Properties

  • Anti-inflammatory Activity : Compounds related to this compound have shown potential in modulating inflammatory responses. Inhibition of specific receptors involved in inflammation has been observed, suggesting its use in treating conditions like rheumatoid arthritis and inflammatory bowel disease .
  • Cytotoxic Effects : Studies have indicated that similar compounds can exhibit cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis through the modulation of signaling pathways associated with cell survival and proliferation .

Table 1: Summary of Biological Studies

Study ReferenceBiological ActivityFindings
Anti-inflammatoryDemonstrated reduced macrophage activation in vitro.
CytotoxicityInduced apoptosis in cancer cell lines via receptor modulation.
Targeted deliveryEnhanced colon-specific delivery with minimized systemic exposure.

4. Clinical Implications

The potential applications of this compound extend into clinical settings, particularly in oncology and inflammatory diseases. Its ability to selectively target tissues may lead to the development of new therapeutic strategies that improve patient outcomes while reducing adverse effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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